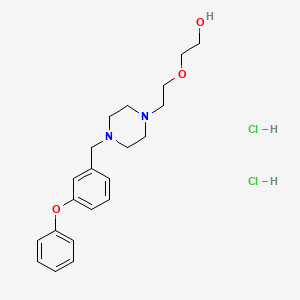

ZK756326 2HCl

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Cancer Immunotherapy

ZK 756326 has shown potential in the field of cancer immunotherapy . The human CC chemokine receptor 8 (CCR8), which ZK 756326 targets, is an emerging therapeutic target for cancer immunotherapy . Tumor-infiltrating regulatory T cells (Tregs) that inhibit the anti-tumor effector T cell responses were found to have highly enriched and specifically expressed CCR8 .

Autoimmune Diseases

Autoimmune diseases are another area where ZK 756326 could have potential applications . As with cancer immunotherapy, the target of ZK 756326, CCR8, is considered a promising therapeutic target .

Chemokine Receptor Agonist

ZK 756326 is a nonpeptide chemokine receptor agonist for the CC chemokine receptor CCR8 . It inhibits the binding of the CCR8 ligand I-309 (CCL1), with an IC 50 value of 1.8 μM . This compound may be useful in evaluating the physiological role of CCR8 in various biological processes .

Intracellular Calcium Increase

ZK 756326 is a full agonist of CCR8, dose-responsively eliciting an increase in intracellular calcium . This could have implications in various cellular processes where calcium signaling plays a crucial role .

HIV Infection

ZK 756326 has been found to inhibit human immunodeficiency virus (HIV) fusion of cells expressing CD4 and CCR8 . This suggests potential applications in the treatment or prevention of HIV infection .

Chemotaxis

ZK 756326 has been shown to stimulate chemotaxis in murine CCR8-expressing cells . This could have implications in various biological processes, including immune response and inflammation .

Mecanismo De Acción

Target of Action

ZK 756326, also known as ZK756326 2HCl, is a nonpeptide chemokine receptor agonist . Its primary target is the CC chemokine receptor 8 (CCR8) . CCR8 is an emerging therapeutic target for cancer immunotherapy and autoimmune diseases .

Mode of Action

ZK 756326 interacts with its target, CCR8, by inhibiting the binding of the CCR8 ligand I-309 (CCL1), with an IC50 value of 1.8 μM . It acts as a full agonist of CCR8, dose-responsively eliciting an increase in intracellular calcium . This interaction results in the desensitization of the receptor to CCL1 stimulation .

Biochemical Pathways

The interaction of ZK 756326 with CCR8 affects the chemokine system, which has a wide range of functions in immune defense . The activation of CCR8 by ZK 756326 can influence downstream signaling pathways, potentially contributing to the selectivity of nonpeptide ligand binding to CCR8 .

Pharmacokinetics

It is known that the compound is soluble in water to 100 mm , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The activation of CCR8 by ZK 756326 leads to an increase in intracellular calcium . This can have various molecular and cellular effects, depending on the specific cellular context. For instance, it can influence cell migration, a key process in immune response and inflammation .

Action Environment

The action, efficacy, and stability of ZK 756326 can be influenced by various environmental factors. For example, the compound’s solubility in water could affect its bioavailability and thus its efficacy.

Safety and Hazards

ZK756326 2HCl is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Relevant Papers ZK756326 2HCl has been cited by two publications . One paper discusses how tumor-derived exosomes drive pre-metastatic niche formation in the lung via modulating CCL1+ fibroblast and CCR8+ Treg cell interactions . Another paper discusses how a CCL1/CCR8-dependent feed-forward mechanism drives ILC2 functions in type 2-mediated inflammation .

Propiedades

IUPAC Name |

2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O3.2ClH/c24-14-16-25-15-13-22-9-11-23(12-10-22)18-19-5-4-8-21(17-19)26-20-6-2-1-3-7-20;;/h1-8,17,24H,9-16,18H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPACCEKWFGWZHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCCO)CC2=CC(=CC=C2)OC3=CC=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-N-[(3S,4R,4aR,6S)-3-(dichloromethyl)-6,8-dihydroxy-3-methyl-1-oxo-4a,5,6,7-tetrahydro-4H-isochromen-4-yl]-2-aminopropanamide](/img/structure/B611872.png)

![2-(5,6-Difluoro-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)butanoic acid](/img/structure/B611880.png)

![N-[2-[[2-(4-Methylpiperazino)-4,6-dimethoxypyrimidine-5-yl]thio]-6-aminopyrimidine-4-yl]acrylamide](/img/structure/B611887.png)

![3-(2-chloro-6-methylphenyl)-7-[2-methoxy-4-(1-methylpiperidin-4-yl)anilino]-1-(5-methoxypyridin-2-yl)-4H-pyrimido[4,5-d]pyrimidin-2-one](/img/structure/B611891.png)